4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Catalog No.
S12415146
CAS No.
M.F
C26H25N3O4S2
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1...

Product Name

4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

IUPAC Name

4-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C26H25N3O4S2/c1-3-33-20-11-12-21(17(2)14-20)24-18(16-29(27-24)19-8-5-4-6-9-19)15-22-25(32)28(26(34)35-22)13-7-10-23(30)31/h4-6,8-9,11-12,14-16H,3,7,10,13H2,1-2H3,(H,30,31)/b22-15-

InChI Key

NHXASFJCYNEZJG-JCMHNJIXSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)C

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)C

The compound 4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule that integrates various functional groups, primarily featuring a thiazolidinone core. It is characterized by the presence of a butanoic acid moiety, a thiazolidinone ring, and a pyrazole derivative. The molecular formula for this compound is C25H23N3O4S2C_{25}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of approximately 485.59 g/mol. This compound belongs to a class of molecules known for their biological activity and potential therapeutic applications.

Section, the synthesis is carried out in multiple steps, each requiring specific reagents and conditions.
  • Optimization of Reaction Conditions: Factors such as temperature, solvent choice, and reaction time are crucial for maximizing yield and purity during synthesis.
  • Characterization Techniques: The synthesized compound is typically characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure.
  • Compounds like 4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid have been investigated for various biological activities, including:

    • Antioxidant Properties: Many thiazolidinones exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
    • Antimicrobial Activity: Some derivatives have shown efficacy against bacterial and fungal strains.

    Research into specific biological activities related to this compound is ongoing, with studies focusing on its potential as an anti-inflammatory or anticancer agent.

    The applications of 4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid may include:

    • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery programs targeting various diseases.
    • Research Tool: It can be used in biochemical assays to study mechanisms of action related to its antioxidant or antimicrobial properties.

    Interaction studies involving this compound often focus on its binding affinity and mechanism of action with biological targets. These studies may utilize techniques such as:

    • Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes.
    • In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

    Such studies are essential for understanding the therapeutic potential and safety profile of the compound.

    Similar Compounds

    Several compounds share structural similarities with 4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid. These include:

    • Thiazolidinediones: Known for their role in diabetes management.
    • Pyrazole Derivatives: Such as 5-methylpyrazole compounds that exhibit anti-inflammatory properties.
    • Thiazolidinones: Compounds that have shown promise in various therapeutic areas due to their unique pharmacological profiles.

    Comparison Table

    Compound NameStructural FeaturesBiological Activity
    ThiazolidinedioneContains thiazolidine ringAntidiabetic
    5-MethylpyrazolePyrazole coreAnti-inflammatory
    ThiazolidinoneThiazolidine structureAntimicrobial

    The uniqueness of 4-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-pheny...]} lies in its specific combination of functional groups and potential for diverse biological applications, setting it apart from other similar compounds.

    XLogP3

    5.2

    Hydrogen Bond Acceptor Count

    7

    Hydrogen Bond Donor Count

    1

    Exact Mass

    507.12864863 g/mol

    Monoisotopic Mass

    507.12864863 g/mol

    Heavy Atom Count

    35

    Dates

    Last modified: 08-09-2024

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